molecular formula C31H48Br2N6O4 B022035 N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide CAS No. 101488-81-7

N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide

Cat. No. B022035
M. Wt: 728.6 g/mol
InChI Key: GKUJVGYRWHGSBN-XOKHWMEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 11505882 is a natural product found in Pseudoceratina with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Jasiński et al. (2008) demonstrates the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters, highlighting the versatility of imidazole derivatives in chemical synthesis (Jasiński et al., 2008).

Applications in Antimicrobial Research

  • Helal et al. (2013) reported the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including those with imidazole structures, showing significant antibacterial and antifungal activities, highlighting the potential of imidazole derivatives in antimicrobial research (Helal et al., 2013).

Potential in Memory Consolidation Studies

  • Gibbs and Summers (2001) explored the effects of beta(3)-adrenoceptor agonists, including imidazole derivatives, on memory consolidation in chicks, indicating a potential application in neuropharmacology (Gibbs & Summers, 2001).

Exploration in Fluorescent Materials

  • Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from an imidazole-based compound, demonstrating the utility of imidazole derivatives in the development of fluorescent materials (Padalkar et al., 2015).

Role in Cardiac Electrophysiology

  • Morgan et al. (1990) investigated N-substituted imidazolylbenzamides, related to imidazole derivatives, for their potential as class III agents affecting cardiac electrophysiology (Morgan et al., 1990).

Development of Polyimides

  • Ghaemy and Nasab (2010) prepared novel fluorescent polyimides using an imidazole-based diamine, indicating the role of imidazole derivatives in the synthesis of new materials (Ghaemy & Nasab, 2010).

Anti-HIV Research

  • Al-Masoudi et al. (2007) synthesized new nitroimidazole derivatives exhibiting in vitro anti-HIV activity, showcasing the importance of imidazole structures in antiviral research (Al-Masoudi et al., 2007).

properties

CAS RN

101488-81-7

Product Name

N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide

Molecular Formula

C31H48Br2N6O4

Molecular Weight

728.6 g/mol

IUPAC Name

N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide

InChI

InChI=1S/C31H48Br2N6O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-28(40)35-16-13-18-43-29-25(32)19-23(20-26(29)33)21-27(39-42)30(41)36-17-15-24-22-37-31(34)38-24/h19-20,22,42H,2-18,21H2,1H3,(H,35,40)(H,36,41)(H3,34,37,38)/b39-27+

InChI Key

GKUJVGYRWHGSBN-XOKHWMEBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N)Br

SMILES

CCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide
Reactant of Route 2
Reactant of Route 2
N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide
Reactant of Route 3
Reactant of Route 3
N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide
Reactant of Route 4
Reactant of Route 4
N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide
Reactant of Route 5
N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide
Reactant of Route 6
Reactant of Route 6
N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.